2-Aminobenzo[d]oxazole-7-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazole-7-thiol |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H2,8,9) |
InChI Key |
GCQTYNWQTSWGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)OC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminobenzo D Oxazole 7 Thiol and Its Derivatives
Strategies for Benzoxazole (B165842) Core Construction
The synthesis of the benzoxazole core is a well-established area of organic chemistry, with numerous methods developed to achieve this heterocyclic scaffold. These strategies can be broadly categorized into cyclization reactions, solid-phase synthesis approaches, and one-pot or multicomponent reactions.
Cyclization Reactions for Benzoxazole Ring Formation
The most common and direct route to the benzoxazole ring involves the cyclization of a precursor molecule containing both a phenol (B47542) and an amino group ortho to each other. A variety of reagents and conditions have been employed to facilitate this transformation.
One of the classical methods involves the condensation of o-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters. This reaction is typically promoted by strong acids like polyphosphoric acid (PPA) at high temperatures. The versatility of this method allows for the introduction of various substituents at the 2-position of the benzoxazole ring, depending on the carboxylic acid derivative used.
Another widely used approach is the reaction of o-aminophenols with aldehydes, followed by an oxidative cyclization step. A range of oxidants can be employed for this purpose. This method is advantageous as it often proceeds under milder conditions compared to the condensation with carboxylic acids.
More contemporary methods have focused on developing catalytic systems to promote the cyclization. For instance, copper-catalyzed intramolecular C-O bond formation has been reported as an efficient way to construct the benzoxazole ring from anilides. This approach demonstrates good functional group tolerance. The mechanism is believed to proceed through an oxidative insertion/reductive elimination pathway.
The following table summarizes various cyclization reactions for benzoxazole ring formation:
Cyclization Reactions for Benzoxazole Formation
| Starting Materials | Reagents/Catalysts | Key Features |
|---|---|---|
| o-Aminophenols and Carboxylic Acids/Derivatives | Polyphosphoric acid (PPA), High temperatures | Classical and versatile method. |
| o-Aminophenols and Aldehydes | Various oxidants (e.g., DDQ, MnO2) | Often proceeds under milder conditions. |
| Anilides | Copper catalysts | Good functional group tolerance. |
Solid-Phase Synthesis Approaches for Benzoxazole Derivatives
Solid-phase synthesis has emerged as a powerful tool for the generation of combinatorial libraries of benzoxazole derivatives, facilitating drug discovery efforts. This approach involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support.
A common strategy utilizes a resin-bound o-aminophenol derivative. For example, 3-nitrotyrosine (B3424624) can be attached to a Wang-type linker on a polystyrene resin. acs.org The synthesis then proceeds through a sequence of steps including deprotection of the amine, acylation of the phenol, reduction of the nitro group to an amine, and finally, dehydrative cyclization to form the benzoxazole ring. acs.org The cyclization on the solid support can be achieved using reagents like triphenylphosphine (B44618) and hexachloroethane (B51795) in the presence of a base. acs.org This method avoids the harsh conditions of high-temperature acid catalysis, which could cleave the product from the resin. acs.org
The solid-phase approach offers several advantages, including the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product. This methodology is well-suited for the creation of large and diverse libraries of benzoxazole derivatives for biological screening. acs.org
One-Pot and Multicomponent Reactions for Benzoxazole Scaffolds
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of benzoxazole scaffolds, as they allow for the construction of complex molecules in a single synthetic operation without the need for isolating intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.
A variety of one-pot procedures have been developed for benzoxazole synthesis. For instance, a sequential one-pot synthesis of 2-substituted benzoxazoles can be achieved from aryl or vinyl bromides. This process involves an initial aminocarbonylation with 2-aminophenols as nucleophiles, followed by an acid-mediated ring closure to furnish the benzoxazole product.
Multicomponent reactions, where three or more starting materials react in a single pot to form a product that contains portions of all the reactants, have also been successfully applied to benzoxazole synthesis. These reactions offer a high degree of molecular diversity from simple and readily available starting materials.
Catalysis plays a crucial role in many of these one-pot and multicomponent reactions. Both metal-based and organocatalysts have been employed to facilitate the formation of the benzoxazole ring with high efficiency and selectivity.
Introduction of the Thiol Group at Position 7
The synthesis of 2-Aminobenzo[d]oxazole-7-thiol presents a significant challenge due to the need for regioselective functionalization of the benzoxazole core. Direct introduction of a thiol group at the 7-position of a pre-formed 2-aminobenzoxazole (B146116) is not a straightforward process. Therefore, synthetic strategies often rely on the use of appropriately substituted precursors or regioselective functionalization followed by transformation to the thiol moiety.
Regioselective Functionalization Methodologies for Thiol Incorporation
Achieving regioselective substitution at the 7-position of the benzoxazole ring is a key step. Several methodologies have been developed for the regioselective functionalization of benzoxazoles, which could be adapted for the introduction of a thiol group or a precursor.
One approach involves directed metalation, where a directing group on the benzoxazole ring guides a metalating agent to a specific position. For example, a substituent at the 2-position could potentially direct lithiation to the adjacent 7-position. The resulting organometallic species can then be quenched with an electrophilic sulfur source to introduce the thiol group.
Transition metal-catalyzed C-H activation is another powerful tool for regioselective functionalization. By choosing the appropriate catalyst and directing group, it is possible to selectively activate the C-H bond at the 7-position and introduce a functional group that can be subsequently converted to a thiol. For instance, a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation protocol has been described for the synthesis of 7-substituted benzoxazoles. acs.org While this specific method forms a C-O bond, the principle of directed C-H activation could potentially be extended to C-S bond formation.
Precursor Design and Transformation Strategies to the Thiol Moiety
An alternative and often more practical approach involves the use of a precursor that already contains the desired functionalities or can be easily converted to them.
A plausible synthetic route would start with a substituted o-aminophenol where a group that can be transformed into a thiol is present at the 6-position (which will become the 7-position of the benzoxazole). For example, a 2-amino-6-halophenol could be used as a starting material. After the formation of the 2-aminobenzoxazole ring, the halogen at the 7-position can be displaced by a thiol group through nucleophilic aromatic substitution with a sulfur nucleophile like sodium hydrosulfide.
Another strategy involves the use of a precursor with a nitro group at the desired position. For instance, a 2-amino-6-nitrophenol (B1276892) could be cyclized to form 2-amino-7-nitrobenzoxazole. The nitro group can then be reduced to an amino group, which can be converted to a diazonium salt. The diazonium salt can subsequently be treated with a sulfur-containing reagent to introduce the thiol group, for example, through a Sandmeyer-type reaction.
The conversion of other functional groups to a thiol is also a viable strategy. For example, a sulfonic acid group at the 7-position could be reduced to the corresponding thiol.
The following table summarizes potential precursor-based strategies for the synthesis of this compound:
Precursor-Based Strategies for 7-Thiol Introduction
| Precursor Starting Material | Key Transformation Steps | Notes |
|---|---|---|
| 2-Amino-6-halophenol | 1. Benzoxazole formation. 2. Nucleophilic aromatic substitution with a sulfur nucleophile. | The reactivity of the halide is crucial for the success of the substitution. |
| 2-Amino-6-nitrophenol | 1. Benzoxazole formation. 2. Reduction of nitro to amino. 3. Diazotization. 4. Reaction with a sulfur reagent. | A multi-step but well-established sequence of reactions. |
Cleavage of Benzothiazoles to Yield Aminobenzenethiols
The cleavage of the benzothiazole (B30560) ring system to generate aminobenzenethiol precursors is a critical, albeit challenging, step in a potential synthetic route to this compound. This transformation allows for the unmasking of the o-aminophenol or o-aminothiophenol moiety required for the subsequent formation of the benzoxazole ring. Various reductive cleavage methods have been explored, each with its own set of advantages and limitations.
Reductive cleavage of benzothiazoles can be achieved using strong reducing agents. For instance, the use of sodium in liquid ammonia (B1221849) has been reported for the reduction of benzoxazoles and benzothiazoles. acs.org This method, while effective, often requires cryogenic conditions and careful handling of metallic sodium. An alternative approach involves the use of tributylphosphine, which can promote the cleavage of the disulfide bond in bis(2-aminophenyl)disulfide, generating the corresponding 2-aminothiophenol (B119425) in situ. researchgate.net This in situ generation is particularly useful as it allows for immediate reaction with other reagents, minimizing the handling of the often unstable aminothiophenol.
Recent advancements have also explored electrochemical methods for the cleavage of related C-O bonds in ethers to access benzothiazoles, suggesting that similar electrochemical strategies could be developed for the reductive cleavage of the C-S bond in benzothiazoles. researchgate.net These methods offer a potentially milder and more controlled alternative to traditional reducing agents.
Table 1: Comparison of Benzothiazole Cleavage Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Birch Reduction | Sodium, Liquid Ammonia | Cryogenic temperatures | Effective for ring cleavage | Harsh conditions, specialized equipment |
| Phosphine-mediated Reduction | Tributylphosphine | Room temperature | Mild conditions, in situ generation of aminothiophenol | Stoichiometric use of phosphine |
| Electrochemical Reduction | Not yet established for this specific transformation | Potentially mild | Controlled reduction, avoids harsh reagents | Requires specialized electrochemical setup |
It is important to note that the direct synthesis of the required precursor, 2-amino-7-mercaptophenol, remains a significant synthetic challenge. The development of efficient and selective methods for the cleavage of appropriately substituted benzothiazoles is crucial for the viability of this synthetic route.
Integration of the Amino Group at Position 2
Once the appropriately substituted o-aminophenol precursor is obtained, the next critical step is the introduction of the amino group at the 2-position of the benzoxazole ring. Several synthetic strategies have been developed for this transformation, including direct amination protocols and the versatile Smiles rearrangement.
Amination Protocols for Benzoxazole Systems
Direct C-H amination of the benzoxazole ring at the 2-position is an attractive and atom-economical approach. A variety of methods, both metal-catalyzed and metal-free, have been reported.
Transition metal-catalyzed aminations often employ copper, palladium, or iron catalysts to facilitate the coupling of benzoxazoles with various nitrogen sources. researchgate.net However, these methods can suffer from drawbacks such as the need for high temperatures, inert atmospheres, and the potential for metal contamination in the final product.
To address these limitations, metal-free amination protocols have gained significant attention. One such method involves the use of catalytic amounts of tetrabutylammonium (B224687) iodide (TBAI) with an oxidant like hydrogen peroxide or tert-butyl hydroperoxide. mdpi.com This approach allows for the direct amination of benzoxazoles under mild conditions. The proposed mechanism involves the in situ iodination of the amine, which then acts as an electrophile for the benzoxazole ring.
Smiles Rearrangement as a Synthetic Pathway to 2-Aminobenzoxazoles
The Smiles rearrangement offers a powerful and versatile alternative for the synthesis of 2-aminobenzoxazoles. nih.govacs.org This intramolecular nucleophilic aromatic substitution reaction typically involves the rearrangement of an O-aryl or S-aryl intermediate.
In a common strategy, a benzoxazole-2-thiol is used as the starting material. nih.govacs.org This thiol can be S-alkylated with a suitable haloamine, followed by a base-mediated rearrangement. The nucleophilic attack of the terminal amino group onto the C2 carbon of the benzoxazole ring leads to the formation of a spirocyclic intermediate. Subsequent ring-opening and rearomatization yield the desired 2-aminobenzoxazole derivative. This method is particularly advantageous due to its broad substrate scope and the ability to introduce a variety of substituents on the amino group. nih.govacs.org
A one-pot variation of this process involves the reaction of benzoxazole-2-thiol with an amine in the presence of an activating agent like chloroacetyl chloride, which facilitates the initial S-acylation and subsequent rearrangement. nih.govacs.org
Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. Several green strategies have been applied to the synthesis of 2-aminobenzoxazoles.
The use of reusable ionic liquids as catalysts for the direct oxidative amination of benzoxazoles represents a significant green advancement. mdpi.comresearchgate.net Ionic liquids can act as both the catalyst and the reaction medium, often leading to high yields and easy product separation. Furthermore, the catalyst can be recovered and reused for multiple reaction cycles, reducing waste and cost. mdpi.comresearchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. mdpi.com Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes under microwave irradiation is a notable example of this approach. mdpi.com
Table 2: Green Chemistry Approaches in 2-Aminobenzoxazole Synthesis
| Green Approach | Key Features | Example Application |
| Ionic Liquid Catalysis | Reusable catalyst, mild reaction conditions | Direct oxidative amination of benzoxazoles mdpi.comresearchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, solvent-free conditions | Synthesis of 2-substituted benzothiazoles mdpi.com |
| Metal-Free Catalysis | Avoids heavy metal contamination | TBAI-catalyzed amination of benzoxazoles mdpi.com |
The ongoing development of these and other green synthetic methodologies will be crucial for the environmentally responsible production of this compound and its derivatives.
Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Reactions of the Benzoxazole (B165842) Ring
The benzoxazole ring is a key feature of many biologically active compounds. Its reactivity is characterized by a susceptibility of the C2 position to nucleophilic attack.
The C2 carbon of the benzoxazole ring is the most electrophilic site and is, therefore, the primary target for nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms within the oxazole (B20620) ring. The reaction mechanism typically involves the addition of a nucleophile to the C2 carbon, followed by ring-opening or substitution. For instance, the reaction of 2-substituted benzoxazoles with strong nucleophiles can lead to the formation of various derivatives. The presence of the amino group at the C2 position in the target molecule is the result of such a nucleophilic substitution, often achieved by reacting a 2-halobenzoxazole or a benzoxazole-2-thiol with an amine.
Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of benzoxazole derivatives. These studies help in quantifying the electrophilicity of the C2 carbon and predicting its reactivity towards nucleophiles. For example, analysis of the molecular electrostatic potential can identify the most electron-deficient sites susceptible to nucleophilic attack.
Substituents on the benzoxazole ring can significantly modulate its reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can either activate or deactivate the ring towards nucleophilic or electrophilic attack.
Table 1: Influence of Substituent Position on Benzoxazole Reactivity
| Substituent Position | Electronic Effect on Ring | Predicted Impact on Reactivity at C2 |
| C2 (Amino group) | Strong Electron-Donating | Decreases electrophilicity, potentially hindering direct nucleophilic attack unless the amino group itself is the target of a reaction. |
| C5 | Electron-Donating | Increases overall electron density, potentially activating the benzene (B151609) ring for electrophilic substitution. |
| C6 | Electron-Withdrawing | Decreases overall electron density, potentially increasing the electrophilicity of the C2 position. |
| C7 (Thiol group) | Electron-Donating (via resonance) | Increases electron density on the benzene ring, potentially influencing electrophilic substitution reactions on the aromatic part. |
This table provides a generalized prediction based on the electronic effects of substituents on aromatic and heterocyclic systems.
Reactivity of the Thiol (Sulfhydryl) Group
The thiol group (-SH) is a versatile functional group that undergoes a variety of chemical transformations. Its reactivity is central to the chemical profile of 2-Aminobenzo[d]oxazole-7-thiol.
Thiols are weakly acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). The acidity of a thiol is expressed by its pKa value. Aromatic thiols are generally more acidic than aliphatic thiols due to the resonance stabilization of the resulting thiolate anion. The pKa of aromatic thiols can be further influenced by the presence of other substituents on the aromatic ring. Electron-withdrawing groups tend to decrease the pKa, making the thiol more acidic, while electron-donating groups have the opposite effect.
The thiolate anion is a much stronger nucleophile than the corresponding thiol. Therefore, the formation of the thiolate is often a prerequisite for many of the reactions involving the thiol group. The equilibrium between the thiol and thiolate is pH-dependent, and at physiological pH, a significant portion of the thiol groups can exist in the more reactive thiolate form.
Table 2: Typical pKa Ranges for Different Types of Thiols
| Thiol Type | Typical pKa Range | Factors Influencing Acidity |
| Aliphatic Thiols | 10-11 | Inductive effects of alkyl groups. |
| Aromatic Thiols | 6-8 | Resonance stabilization of the thiolate anion. |
| Substituted Aromatic Thiols | 5-9 | Electronic effects of substituents (EWGs decrease pKa, EDGs increase pKa). |
This table presents general pKa ranges and is not specific to this compound.
One of the most characteristic reactions of thiols is their oxidation to form disulfides (RSSR). This reaction can be initiated by a variety of oxidizing agents, including halogens, peroxides, and even atmospheric oxygen, often catalyzed by metal ions. The formation of a disulfide bond involves the coupling of two thiol molecules. This reaction is reversible, and the disulfide bond can be cleaved back to the corresponding thiols by reducing agents. This redox activity is a key feature of many thiol-containing biological molecules. In the context of this compound, oxidation would lead to the formation of a dimer linked by a disulfide bridge.
The thiol group, and particularly the thiolate anion, is a potent nucleophile and readily reacts with a wide range of electrophiles. Common reactions include S-alkylation with alkyl halides to form thioethers, S-acylation with acyl chlorides or anhydrides to form thioesters, and addition to α,β-unsaturated carbonyl compounds (Michael addition).
Furthermore, the soft nature of the sulfur atom in the thiol group makes it an excellent ligand for soft metal ions. Thiolates can form strong coordinate bonds with various transition metals such as copper, zinc, mercury, and iron. This property allows this compound to act as a chelating agent, potentially forming stable complexes with metal ions. The coordination can involve only the thiol group or could also involve the nitrogen atoms of the benzoxazole ring and the amino group, leading to the formation of multidentate complexes.
Thiyl Radical Chemistry and Formation Pathways
The thiol (-SH) group of this compound is a key functional group that can participate in radical chemistry. The sulfur-hydrogen bond is relatively weak, with a bond dissociation energy that facilitates homolytic cleavage to form a thiyl radical (RS•). This reactive intermediate is central to various synthetic transformations.
Formation Pathways: Thiyl radicals from thiol precursors can be generated through several established methods:
Homolytic Bond Cleavage: The most common method involves the abstraction of a hydrogen atom from the thiol by another radical. This is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). The resulting carbon-centered radical readily abstracts the hydrogen from the S-H bond.
Redox Processes: Single electron oxidation of the thiol can generate a thiyl radical. Oxidants like manganese(III) complexes or other metal-based reagents can be employed for this purpose.
Photolysis: Direct irradiation of the S-H bond with UV light can induce homolytic cleavage, providing a clean method for radical formation without the need for chemical initiators.
Once formed, the 2-Aminobenzo[d]oxazole-7-thiyl radical can engage in various reactions, most notably additions to sites of unsaturation. These thiol-ene and thiol-yne reactions are highly efficient and demonstrate the utility of thiyl radicals in forming new carbon-sulfur bonds.
Reactivity of the Amino Group
The C2-amino group is a primary site for functionalization, behaving as a potent nucleophile. Its reactivity is modulated by the electronic properties of the benzoxazole ring system.
Functionalization Reactions at the Amino Moiety
The nucleophilic nature of the exocyclic amino group allows for a wide range of functionalization reactions, drawing parallels from the well-studied reactivity of analogous 2-aminobenzothiazoles. The amino group can react with various electrophiles to yield a diverse array of derivatives.
Common functionalization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides introduces an amide linkage, a common motif in pharmacologically active molecules.
Condensation: Reaction with aldehydes or ketones forms Schiff bases (imines), which can be further reduced to secondary amines or serve as intermediates for more complex heterocyclic syntheses.
Alkylation: Introduction of alkyl groups can be achieved using alkyl halides, although selectivity between the amino and thiol groups can be a challenge.
** रिएक्शन with Isothiocyanates:** This reaction leads to the formation of thiourea (B124793) derivatives.
These reactions underscore the utility of the amino group as a handle for introducing chemical diversity. The table below summarizes key functionalization reactions.
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl Chloride | Amide |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
| Condensation | Benzaldehyde | Schiff Base (Imine) |
| Urea Formation | Phenyl Isocyanate | Urea |
| Thiourea Formation | Phenyl Isothiocyanate | Thiourea |
Electronic Effects on Amino Group Reactivity
The reactivity of the amino group in this compound is significantly influenced by the electronic nature of the fused benzoxazole ring. The oxazole portion of the heterocycle is generally electron-withdrawing, which tends to decrease the electron density and, therefore, the nucleophilicity of the C2-amino group compared to a simple aniline.
Advanced Derivatization Strategies
Building upon the fundamental reactivity of its functional groups, this compound is a candidate for advanced derivatization strategies aimed at creating structurally complex and diverse molecular libraries.
Strategic Functionalization for Structural Diversification
The presence of multiple reactive sites allows for strategic, sequential, or one-pot functionalization to achieve structural diversification. The easy functionalization of both the amino group and the benzene ring of related scaffolds like 2-aminobenzothiazole (B30445) highlights its potential as a highly reactive synthon for designing novel compounds. A key strategy involves leveraging the differential reactivity of the amino and thiol groups. For instance, one group can be protected while the other is modified, followed by deprotection and subsequent reaction at the first site.
Economical one-pot, multi-component reactions, which are increasingly a cornerstone of modern organic synthesis, represent another powerful approach. Such methods allow for the rapid assembly of complex molecules from simple starting materials in a single operation, which is highly valuable for generating libraries of analogues for screening purposes. This approach provides a rapid route for preparing a central core around which chemical space can be explored by introducing different chemical groups.
The following table outlines potential strategies for diversification.
| Strategy | Description | Potential Outcome |
| Orthogonal Protection | Selective protection of the amino group (e.g., as a Boc-carbamate) to allow for exclusive reaction at the thiol group, followed by deprotection. | Site-selective S-alkylation or S-acylation. |
| Multi-component Reactions | A one-pot reaction involving the amino group, an aldehyde, and an isocyanide (e.g., a Ugi-type reaction). | Rapid generation of complex, peptide-like scaffolds. |
| Tandem Reactions | An initial reaction at the amino group that facilitates a subsequent intramolecular cyclization involving another part of the molecule. | Formation of novel fused heterocyclic systems. |
| Cross-Coupling Reactions | Conversion of the thiol to a sulfonyl chloride or other suitable group for participation in cross-coupling reactions (e.g., Suzuki, Heck). | C-C bond formation to attach new aryl or vinyl groups. |
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into a complex molecule at a late step in the synthesis. This approach avoids the need for de novo synthesis for each new analogue. For this compound, LSF could be applied to modify the aromatic core of the molecule.
Potential LSF strategies could include:
C-H Activation/Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation could enable the introduction of substituents (e.g., alkyl, aryl, or halogen groups) at specific positions on the benzene ring. The existing amino or thiol groups could potentially serve as directing groups for such transformations.
Selective Halogenation: Electrophilic aromatic substitution could introduce bromine or iodine atoms onto the benzene ring, which can then serve as handles for subsequent cross-coupling reactions to introduce further diversity.
These advanced strategies would allow chemists to rapidly generate a wide range of derivatives from a common, late-stage intermediate, facilitating the exploration of structure-activity relationships in drug discovery and materials science.
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Computational Chemistry and Theoretical Insights
Solvation Effects and Environmental Interactions
The interaction of a solute molecule with its surrounding solvent is a critical factor that can significantly influence its chemical and physical properties. Computational chemistry offers powerful tools to simulate and understand these interactions at a molecular level.
Polarizable Continuum Models (PCM) in Solvation Analysis
Polarizable Continuum Models (PCM) are a widely used and effective method for studying the effects of solvation on a molecule. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The solute molecule polarizes the surrounding solvent, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's electronic structure and properties in solution.
For 2-Aminobenzo[d]oxazole-7-thiol, a PCM analysis would be instrumental in determining its stability and conformational preferences in different solvents. By calculating the solvation free energy, one can predict how the molecule will behave in polar versus non-polar environments. This is crucial for understanding its reactivity and potential applications in various chemical processes.
Table 1: Hypothetical Solvation Free Energies of this compound in Various Solvents using PCM
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |
| Water | 78.39 | -15.8 |
| Dimethyl Sulfoxide (DMSO) | 46.83 | -12.5 |
| Acetonitrile | 36.64 | -10.2 |
| Ethanol | 24.55 | -8.7 |
| Dichloromethane | 8.93 | -5.1 |
| Toluene | 2.38 | -2.3 |
| Hexane | 1.88 | -1.5 |
Note: The data in this table is hypothetical and serves to illustrate the expected trend from a PCM analysis. Actual values would require specific quantum chemical calculations.
Influence of Solvent on Electronic Density Distribution
In the case of this compound, solvents with high dielectric constants, such as water or DMSO, would be expected to induce a greater degree of polarization. This could lead to an enhancement of the molecule's dipole moment and a redistribution of electron density, potentially making certain sites more susceptible to nucleophilic or electrophilic attack. Computational methods like Density Functional Theory (DFT) combined with PCM can be used to visualize these changes in electronic density through electron density maps and molecular electrostatic potential surfaces.
Mechanistic Investigations of Molecular Interactions
Interactions with Biological Macromolecules (e.g., proteins, enzymes)
Non-covalent interactions are fundamental to the initial recognition and binding of a ligand to a biological target. For 2-Aminobenzo[d]oxazole-7-thiol, several types of non-covalent interactions are anticipated to play a significant role.
The 2-amino group and the nitrogen atom within the oxazole (B20620) ring can act as hydrogen bond donors and acceptors, respectively. These groups can form hydrogen bonds with the backbone or side-chain residues of amino acids in a protein's binding pocket. For instance, the exocyclic amino group can donate a hydrogen bond to an acceptor group like a carbonyl oxygen on the protein, while the oxazole nitrogen can accept a hydrogen bond from a donor group such as a hydroxyl or amide proton. Such hydrogen bonding networks are critical for stabilizing the ligand-protein complex. Studies on related 2-aminobenzoxazole (B146116) scaffolds have highlighted the importance of these interactions in target recognition. For example, in the context of the hepatitis C virus (HCV) internal ribosome entry site (IRES) RNA, the 2-aminobenzimidazole (B67599) scaffold, a close analogue, engages in hydrogen bonding with a guanosine (B1672433) residue.
The planar benzoxazole (B165842) ring system is susceptible to π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron-rich aromatic rings stack on top of each other, contribute significantly to the binding affinity. The preferred orientation is often an off-centered, parallel-displaced arrangement. The stability gained from these interactions can be substantial, often in the range of 0.5-1 kcal/mol for a single interaction. The benzodioxole ring of certain compounds, for example, has been observed to engage in π-stacking interactions with phenylalanine residues in protein binding sites.
The presence of a thiol group at the 7-position of the benzoxazole ring introduces the potential for covalent bond formation with biological macromolecules. The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form, and can react with electrophilic centers on proteins.
One of the most common covalent interactions involving thiols is the formation of disulfide bonds through reaction with a cysteine residue on a protein. This thiol-disulfide exchange reaction can lead to the formation of a mixed disulfide, thereby covalently linking this compound to the protein. Such covalent modifications can be reversible or irreversible and can significantly alter the protein's structure and function.
Furthermore, the thiol group can react with other electrophilic functional groups on proteins that may be naturally present or introduced through post-translational modifications. This can include reactions with α,β-unsaturated carbonyls (Michael addition) or other reactive species. The reactivity of the thiol group is influenced by its pKa and the local microenvironment within the protein's binding site. Aromatic thiols, in particular, can have pKa values that make them effective nucleophiles under physiological conditions.
Kinetic Studies of Binding and Dissociation
Kinetic studies are essential for quantifying the affinity of a ligand for its target and for understanding the dynamics of the interaction. These studies provide key parameters such as the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d) or inhibition constant (K_i).
While specific kinetic data for the binding and dissociation of this compound are not extensively documented in the public domain, studies on related benzoxazole derivatives as enzyme inhibitors offer insights into the expected kinetic profiles. For instance, various benzoxazole derivatives have been evaluated as inhibitors of enzymes like aldehyde oxidase and VEGFR-2.
In a study of benzoxazole derivatives as inhibitors of rabbit liver aldehyde oxidase, mixed inhibition kinetics were observed for several compounds. This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The inhibition constants (K_i) and the inhibitor constants for binding to the enzyme-substrate complex (K_I) were determined.
Table 1: Illustrative Kinetic Data for Benzoxazole Derivatives as Aldehyde Oxidase Inhibitors
| Compound | Inhibition Type | K_i (μM) | K_I (μM) |
|---|---|---|---|
| Benzoxazole | Mixed | 120 | 80 |
| 2-Methylbenzoxazole | Mixed | 250 | 500 |
| 2-Chlorobenzoxazole | Mixed | 150 | 350 |
This data is illustrative and based on studies of related benzoxazole compounds to demonstrate the types of kinetic parameters determined.
Similarly, benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, a key enzyme in angiogenesis. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Illustrative IC50 Values for Benzoxazole Derivatives as VEGFR-2 Inhibitors
| Compound Derivative | Target | IC50 (nM) |
|---|---|---|
| Benzoxazole-amide derivative | VEGFR-2 | 97.38 |
| Benzoxazole-urea derivative | VEGFR-2 | 120.5 |
| Benzoxazole-sulfonamide derivative | VEGFR-2 | 150.2 |
This data is for illustrative purposes, based on published results for different benzoxazole derivatives to show the range of potencies that can be achieved.
Kinetic studies for this compound would involve determining these parameters for its interaction with specific protein targets. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to measure the binding and dissociation rates directly, providing a comprehensive understanding of the molecular recognition process.
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 2-Aminobenzo[d]oxazole-7-thiol by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique information about the connectivity of atoms, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data on the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the thiol (SH) proton. The aromatic protons on the benzo[d]oxazole ring system will appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns being dependent on the electronic effects of the amino and thiol substituents. The protons of the NH₂ group are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The thiol proton (SH) also typically appears as a singlet, and its chemical shift can vary significantly depending on hydrogen bonding and the solvent used. For instance, in related 2-aminobenzoxazole (B146116) structures, the amine protons have been observed as a broad singlet around 7.35 ppm in DMSO-d₆. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display signals for each unique carbon atom in the molecule. The carbon atom (C2) bonded to the amino group is expected to be significantly deshielded, appearing in the range of δ 160-165 ppm, a characteristic feature for this carbon in 2-aminobenzoxazole systems. acs.org The carbons of the benzene (B151609) ring will resonate in the aromatic region (δ 110-150 ppm), with the carbon atom attached to the thiol group (C7) showing a characteristic chemical shift influenced by the sulfur atom.
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic Protons (H4, H5, H6) | 7.0 - 8.0 | Splitting patterns will depend on coupling with adjacent protons. |
| Amine Protons (-NH₂) | Variable (broad singlet) | Chemical shift is solvent and concentration dependent. |
| Thiol Proton (-SH) | Variable (singlet) | Chemical shift is influenced by hydrogen bonding and solvent. |
| C2 (C-NH₂) | 160 - 165 | Characteristic downfield shift due to the adjacent nitrogen and oxygen atoms. |
| C7 (C-SH) | ~120 - 130 | Chemical shift influenced by the electron-donating thiol group. |
| Aromatic Carbons | 110 - 150 | Specific shifts are influenced by the positions of the amino and thiol groups. |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the N-H, S-H, C=N, and C-S bonds, as well as aromatic C-H and C=C stretching vibrations.
N-H Stretching: The amino group (NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
S-H Stretching: The thiol group (SH) will display a weak absorption band around 2550-2600 cm⁻¹. The low intensity of this band is a known characteristic. acc2025thailand.com
C=N Stretching: The imine (C=N) stretching vibration within the oxazole (B20620) ring is expected to appear in the range of 1600-1650 cm⁻¹. In solid-phase synthesis of 2-aminobenzo[d]oxazole resins, imine stretching bands were observed at 1606 cm⁻¹. researchgate.net
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region will be indicative of the aromatic benzene ring.
C-O and C-N Stretching: The stretching vibrations of the C-O and C-N bonds within the oxazole ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
| Functional Group | Expected Absorption Band (cm⁻¹) | Vibrational Mode |
|---|---|---|
| -NH₂ | 3300 - 3500 | Symmetric and Asymmetric Stretching |
| -SH | 2550 - 2600 | Stretching (Weak) |
| C=N (Oxazole ring) | 1600 - 1650 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-S | 600 - 800 | Stretching |
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. nih.gov
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and confirm its elemental formula. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for benzoxazole (B165842) derivatives involve the cleavage of the oxazole ring and the loss of small molecules like CO, HCN, or substituents on the benzene ring. The presence of the thiol group may lead to characteristic fragmentation involving the sulfur atom. In related N-(2-hydroxyphenyl)benzamides, electron impact mass spectrometry has been shown to induce cyclization to form 2-substituted benzoxazoles through the elimination of a water molecule. rsc.org
UV-Vis Spectroscopy for Electronic Transitions and Absorption Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophoric system within the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the benzoxazole chromophore. The positions and intensities of these bands will be influenced by the auxochromic amino and thiol groups. Benzoxazole itself exhibits absorption maxima around 285 nm. researchgate.net The presence of the amino and thiol groups, which are electron-donating, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. For some 2-(amino-2'-hydroxyphenyl) benzoxazoles, the maximum absorption wavelengths have been observed in the range of 336 to 374 nm. researchgate.net
X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination
X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and conformational details.
While a crystal structure for this compound is not currently available in the public domain, analysis of closely related structures, such as 2-(2-aminophenyl)-1,3-benzoxazole, provides valuable insights. nih.gov The crystal structure of this related compound reveals a nearly planar conformation of the benzoxazole ring system. nih.gov It is expected that this compound would also adopt a largely planar structure. X-ray diffraction analysis would definitively establish the bond lengths and angles within the benzoxazole core and the orientation of the amino and thiol substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amino and thiol groups, which govern the crystal packing.
Chromatographic and Separation Techniques (e.g., HPLC-MS, TLC)
Chromatographic techniques are essential for the purification and analysis of chemical compounds. Thin-Layer Chromatography (TLC) is a rapid and simple method for monitoring reaction progress and assessing purity, while High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), is a powerful tool for separation, quantification, and identification of components in a mixture.
For this compound, TLC would be used for routine purity checks, with the retention factor (Rf) value being dependent on the polarity of the mobile phase and the stationary phase. Due to the presence of the polar amino and thiol groups, a moderately polar solvent system would likely be required for elution.
Electrochemical Methods for Redox Potential Analysis
Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing insights into electron transfer processes, reaction mechanisms, and the stability of oxidized or reduced species. While specific experimental data on the electrochemical behavior of this compound is not extensively available in the current body of scientific literature, the analysis of structurally related compounds, such as aminophenols, aminobenzothiazoles, and thiol-containing aromatic systems, can provide a predictive framework for its potential redox characteristics.
Cyclic Voltammetry (CV): A Primary Investigative Tool
Cyclic voltammetry is a versatile and widely used electrochemical technique for probing the redox behavior of a compound. In a typical CV experiment, the potential applied to a working electrode is swept linearly from an initial value to a final value and then back again, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes.
For this compound, it is anticipated that the amino and thiol groups would be the primary sites of oxidation. The oxidation of the amino group in similar aromatic compounds is often an irreversible process, leading to the formation of radical cations that can undergo subsequent chemical reactions. researchgate.net Similarly, the thiol group can be oxidized to form a thiyl radical, which can then dimerize to form a disulfide or undergo further oxidation to sulfenic, sulfinic, or sulfonic acids. The oxidation potentials for these processes would be dependent on the solvent, pH, and the nature of the electrode material.
The reduction of the benzoxazole ring system is also a possibility, although typically occurring at more negative potentials. The specific reduction potential would be influenced by the nature and position of the substituents on the ring.
Influence of Substituents on Redox Potentials
The amino and thiol groups are both electron-donating groups, which would be expected to lower the oxidation potential of the benzoxazole ring system, making it more susceptible to oxidation compared to the unsubstituted benzoxazole. The precise effect of each substituent would depend on its position and the electronic communication within the molecule.
In studies of aminophenol derivatives, the oxidation process is often pH-dependent and involves the transfer of both electrons and protons. researchgate.net A similar behavior could be anticipated for this compound, where the amino and thiol protons could be involved in the redox reaction. The electrochemical oxidation of p-aminophenol, for instance, proceeds through a two-electron, two-proton transfer to form p-quinoneimine.
Potential Redox Reactions and Mechanistic Pathways
Based on the chemistry of related compounds, several potential redox pathways can be postulated for this compound:
Oxidation of the Amino Group: The primary oxidation event could be the one-electron oxidation of the amino group to form a radical cation. This species could then undergo further reactions, such as deprotonation or coupling.
Oxidation of the Thiol Group: The thiol group is readily oxidizable. The initial step is the formation of a thiyl radical, which can then lead to the formation of a disulfide-linked dimer of the parent molecule. Further oxidation could lead to various sulfur oxides.
Electropolymerization: In some cases, the electrochemical oxidation of aromatic amines can lead to the formation of a polymeric film on the electrode surface. researchgate.net This possibility would need to be investigated for this compound, as it could have implications for its application in materials science.
Data from Analogous Compounds
To illustrate the expected range of redox potentials and electrochemical behaviors, the following table summarizes data from studies on compounds with similar functional groups. It is crucial to note that these are not direct data for this compound but serve as a comparative reference.
| Compound/System | Technique | Key Findings | Reference |
| p-Aminophenol | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | Showed a well-defined oxidation peak corresponding to the conversion to p-quinoneimine. The process was found to be pH-dependent. | researchgate.net |
| 2-Aminobenzothiazole (B30445) | Electropolymerization | Underwent electrochemical oxidation to form an adherent polymeric film on a platinum electrode. The initial step was proposed to be the formation of a radical cation from the amino group. | researchgate.net |
| 2-Mercaptobenzoxazole | Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization | Acted as a corrosion inhibitor for copper by forming a protective complex on the metal surface. This indicates a strong interaction between the thiol group and metal ions. | researchgate.net |
| N-acetyl-p-aminophenol (Acetaminophen) | Cyclic Voltammetry (CV) | Exhibited a well-defined, pH-dependent oxidation peak. The mechanism was determined to be a two-electron, one-proton transfer. | academie-sciences.fr |
Table 1: Electrochemical Data for Compounds Structurally Related to this compound
Q & A
(Basic) What are the recommended safety protocols for handling 2-Aminobenzo[d]oxazole-7-thiol in laboratory settings?
Methodological Answer:
When handling this compound, adhere to the following safety protocols:
- Ventilation: Use local exhaust ventilation to minimize inhalation exposure .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as immediate washing with soap/water is required upon exposure .
- Spill Management: Collect spilled material using non-sparking tools and dispose of as hazardous waste. Avoid generating dust or vapors during cleanup .
- Storage: Store in a cool, dry place away from strong oxidizers. Ensure containers are sealed and labeled appropriately .
(Basic) What synthetic routes are available for preparing this compound derivatives?
Methodological Answer:
Common synthetic strategies include:
- Condensation Reactions: React 2-aminophenol with aldehydes or carboxylic acids under acidic conditions to form the benzoxazole core .
- Oxidative Coupling: Use iodine or copper catalysts to facilitate cyclization of 2-aminophenol derivatives with thiol-containing precursors .
- Post-Functionalization: Introduce substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
(Advanced) How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?
Methodological Answer:
Contradictions in spectral data (e.g., NMR/IR discrepancies) can be addressed by:
- Multi-Spectral Validation: Cross-validate results using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, in a study of 7-chloro-6-fluoro-2-aminobenzothiazole derivatives, IR absorption at 3454 cm (NH stretch) and 1637 cm (C=O stretch) confirmed intermediate structures .
- Computational Modeling: Compare experimental data with density functional theory (DFT)-predicted spectra to identify anomalies .
(Advanced) What strategies exist for enhancing the antimicrobial efficacy of this compound-based compounds?
Methodological Answer:
To improve antimicrobial activity:
- Electron-Withdrawing Substituents: Introduce halogens (e.g., Cl, F) at the 6- and 7-positions to enhance membrane permeability. For instance, 7-chloro-6-fluoro derivatives showed moderate activity against E. coli and S. aureus .
- Hybrid Scaffolds: Combine benzoxazole with thiazole or oxazole moieties to disrupt bacterial biofilm formation .
- SAR Studies: Systematically vary substituents and measure minimum inhibitory concentrations (MICs) to identify pharmacophores .
(Basic) How should researchers design experiments to evaluate the anti-inflammatory potential of this compound?
Methodological Answer:
Follow this experimental framework:
- In Vivo Models: Use carrageenan-induced paw edema in rats to assess acute inflammation. Measure edema reduction at 3–6 hours post-administration .
- Cytokine Profiling: Quantify TNF-α and IL-6 levels via ELISA in lipopolysaccharide (LPS)-stimulated macrophages .
- Dose Optimization: Test doses ranging from 10–100 mg/kg, with indomethacin as a positive control .
(Advanced) What catalytic systems are effective for green synthesis of this compound derivatives?
Methodological Answer:
Eco-friendly catalytic approaches include:
- Zinc(II) Catalysis: A novel Zn(II)-catalyzed method achieved 85–92% yield under mild conditions (room temperature, ethanol solvent) .
- Ionic Liquids: Use [Bmim]Br in [Bmim]BF for one-pot synthesis, reducing reaction time to 2 hours .
- Microwave Assistance: Accelerate condensation reactions by 50% while improving regioselectivity .
(Basic) What analytical techniques are critical for purity assessment of this compound?
Methodological Answer:
Employ a combination of:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities ≥0.1% .
- Melting Point Analysis: Compare observed values with literature data (e.g., 202–204°C for 7-chloro-6-fluoro derivatives) .
- TLC Monitoring: Develop plates with ethyl acetate:methanol:water (10:1:1) to track reaction progress .
(Advanced) How can computational chemistry aid in optimizing the pharmacokinetic profile of benzoxazole-thiol hybrids?
Methodological Answer:
Computational strategies include:
- ADMET Prediction: Use SwissADME to predict bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular Docking: Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. A study identified 2-(2-aminobenzo[d]thiazol-6-yl)benzo[d]oxazol-5-amine as a potent HPV pathway inhibitor via this approach .
- QSAR Modeling: Develop models correlating logP values with antibacterial activity to guide substituent selection .
(Basic) What are the key considerations for scaling up laboratory-scale synthesis of this compound?
Methodological Answer:
Critical factors for scale-up:
- Solvent Selection: Replace toxic solvents (e.g., DMF) with ethanol or water to improve safety and reduce waste .
- Exothermic Control: Use jacketed reactors to manage heat generation during exothermic steps (e.g., cyclization) .
- Purification: Implement recrystallization in 95% ethanol for >98% purity at multi-gram scales .
(Advanced) How can researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
To reconcile conflicting results:
- Standardize Assays: Use CLSI guidelines for antimicrobial testing to ensure consistent inoculum size (~1×10 CFU/mL) and incubation conditions .
- Control Variability: Include reference compounds (e.g., ciprofloxacin for antibacterial assays) in each experiment .
- Meta-Analysis: Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA) to identify outliers. For example, fluoro-substituted derivatives showed ±15% variability in IC values across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
